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Compound of Interest |

2-Naphthalenecarboxamide, 1-
Compound Name:
hydroxy-
CAS No.: 62353-80-4
Cat. No.: B1605713
\ 7

Executive Summary & Chemical Profile

1-Hydroxy-2-naphthalenecarboxamide (also known as 1-Hydroxy-2-naphthamide) is a
bifunctional naphthalene derivative.[1] Its chemical behavior is dominated by a strong
intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amide carbonyl
oxygen.[1][3] This interaction locks the molecule into a pseudo-six-membered ring, significantly
influencing its NMR chemical shifts, IR absorption bands, and excited-state proton transfer
(ESIPT) properties.[1][2]

Property Data

CAS Number 529-36-2

Formula

Molecular Weight 187.19 g/mol

Appearance Off-white to pale yellow powder

Melting Point 195-200 °C (dec.)[1][3]

Solubility Soluble in DMSO, DMF, Pyridine; Sparingly

soluble in Chloroform.[2][3]
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Structural Elucidation: Spectral Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the extreme deshielding of the phenolic proton due to the
intramolecular hydrogen bond (IMHB).[1][3]

Solvent;: DMSO-

(Recommended to prevent exchange of amide protons).[1][3] Frequency: 400 MHz (
H), 100 MHz (

C).[8]

H NMR Data (Chemical Shifts)
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[3]
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7.50 - 7.65

Multiplet

3H

Ar-H (C5, C8,
C7)

Remaining
aromatic ring
protons.[1][2][3]

7.20-7.30

Doublet (

Hz)

1H

Ar-H (C3/4)

Ortho to hydroxyl
group (shielded).
[11[3]

C NMR Data
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Shift (
Assignment Notes
» Ppm)
Carbonyl carbon; shifted
) upfield slightly relative to
1725 C=0 (Amide) ]
esters due to amide
resonance.[1][3]
Deshielded ipso-carbon
161.0 C-1(C-OH)
attached to oxygen.[1][3]
uaternary bridgehead
136.5 C-4a Q Y g
carbon.[1][3]
129.5-123.0 C-3to C-8 Aromatic methine carbons.
uaternary bridgehead
118.5 C-8a Q Y I
carbon.[1][3]
Ipso-carbon to amide; shielded
108.5 C-2

by ortho-hydroxyl effect.[1][3]

Expert Insight: In CDCI

, the amide protons may merge or shift significantly, and solubility is often poor.[2]

DMSO-

is the standard for quality control, but be aware that trace water in DMSO appears

at 3.33 ppm and can accelerate proton exchange, broadening the OH/NH signals.

[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the dual presence of the amide and the hydroxyl group.[1] The key

feature is the "missing" sharp free O-H stretch, replaced by a broad system due to hydrogen
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bonding.[1][2]

Wavenumber (cm
Vibration Mode Assignment & Notes

)

Amide A band.[1][3] Two bands
3350 - 3150 (N-H) (asymmetric/symmetric) often

visible for primary amides.

Broad/Diffuse. The
intramolecular H-bond shifts

3100 — 2500 (O-H) the OH stretch to lower
frequencies, often overlapping
with C-H stretches.[3]

Amide I. Lower frequency than
typical amides (usually ~1660-

(C=0) 1680) due to IMHB weakening
the C=0 bond order.[1][3]

1640 — 1625

Amide Il. Bending vibration

1590 - 1575 N-H _ _
(N-H) mixed with C-N stretch.[1][2][3]

1250 — 1230 Phenolic C-O stretch.[1][2][3]

(C-0)

Out-of-plane bending (4

adjacent aromatic H),
750 — 740 C-H -
(C-H) characteristic of 1,2-

disubstituted naphthalenes.[1]

C. Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (+).[2][3]
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m/z (Relative Intensity) Fragment Interpretation

187 (100%) Molecular lon. Highly stable
0
aromatic system.[1][3]

Loss of ammonia.[1][3]

Suggests cyclization to a
170 lactone-like species

(naphtho[1,2-b]furan-2-one

species) in the gas phase.[1]

Subsequent loss of Carbon

142 .
Monoxide.

Typical naphthalene
115 fragmentation series (loss of
substituent ring).[1][3]

Experimental Protocols
Protocol A: Synthesis via Methyl Ester Aminolysis

This method is preferred over the acid chloride route for maintaining high purity and avoiding
aggressive reagents that may affect the phenolic ring.[1]

Reagents:

e Methyl 1-hydroxy-2-naphthoate (Precursor)[1]

e Ammonia (25% aqueous solution or Methanolic
)23

o Methanol (Solvent)[1][2][3]

Step-by-Step Methodology:

 Dissolution: Dissolve 10 mmol (2.02 g) of Methyl 1-hydroxy-2-naphthoate in 30 mL of
methanol in a round-bottom flask.
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Aminolysis: Add 50 mL of saturated methanolic ammonia (or 25% agq.

, though reaction is slower).[1][2][3]

Reaction: Seal the vessel and stir at room temperature for 24—48 hours. Monitor by TLC
(Eluent: Hexane/Ethyl Acetate 3:1).[1][2][3] The ester spot (

) should disappear, replaced by the lower
amide.[1][2]

Workup:

o Concentrate the solution under reduced pressure to remove excess ammonia and
methanol.[1][3]

o The product typically precipitates as a solid.[1][3]
Purification: Recrystallize from Ethanol/Water (9:1).

Validation: Check melting point (Target: 195-200 °C).

Protocol B: Sample Preparation for NMR

To ensure the "Trustworthiness" of spectral data (avoiding exchange broadening):

Drying: Dry the solid product in a vacuum desiccator over

for 4 hours to remove lattice water.

Solvent: Use ampoule-grade DMSO-

(99.9% D) containing 0.03% TMS.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Characterization Logic & Workflow
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The following diagram illustrates the logical flow for validating the structure of 1-Hydroxy-2-
naphthamide, distinguishing it from its isomers (e.g., 3-hydroxy-2-naphthamide) and
precursors.

Crude Sample
(Post-Synthesis)

Step 1: Purity Check (TLC)
Target: Single Spot (Low Rf)

Step 2: Mass Spectrometry
Confirm MW = 187
Check for M-17 (Loss of NH3)

Step 3: IR Spectroscopy
Check Amide | (~1630 cm-1)
Confirm Broad OH (IMHB)

Step 4: 1H NMR (DMSO-d6)
Critical Check: OH Peak > 13.0 ppm
(Confirms 1-OH, 2-CONH2 motif)

Is OH Peak > 13 ppm?

Suspect Isomer
(e.g., 3-Hydroxy-2-naphthamide)
OH typically < 11 ppm

Identity Confirmed:
1-Hydroxy-2-naphthamide

Click to download full resolution via product page
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Caption: Structural validation workflow emphasizing the diagnostic downfield NMR shift of the
hydroxyl proton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 1-
Hydroxy-2-naphthalenecarboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605713#spectral-data-for-2-
naphthalenecarboxamide-1-hydroxy-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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